3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine
Description
3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that features a pyridazine ring fused with an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific molecular pathways involved in various diseases.
Properties
IUPAC Name |
6-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-2-15(1)16-3-6-19(22-21-16)26-13-14-7-10-24(11-8-14)18-5-4-17-20-9-12-25(17)23-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQMYMSAJDBVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NN5C=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction at the C6 position of the pyridazine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazine and imidazo[1,2-b]pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. This can lead to various therapeutic effects, depending on the specific target and disease context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have similar biological activities.
Pyridazine derivatives: Compounds with a pyridazine ring that exhibit comparable chemical properties.
Uniqueness
3-Cyclopropyl-6-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
